[2-(4-Methoxyphenoxy)pyridin-4-yl]methanamine
Description
[2-(4-Methoxyphenoxy)pyridin-4-yl]methanamine is a primary amine featuring a pyridine core substituted with a 4-methoxyphenoxy group at the 2-position and a methanamine group at the 4-position. This compound has garnered interest in medicinal chemistry due to its structural versatility, enabling interactions with biological targets such as enzymes and receptors.
Properties
IUPAC Name |
[2-(4-methoxyphenoxy)pyridin-4-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-16-11-2-4-12(5-3-11)17-13-8-10(9-14)6-7-15-13/h2-8H,9,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDQPYCXNXNVLBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=NC=CC(=C2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Methoxyphenoxy)pyridin-4-yl]methanamine typically involves the reaction of 4-methoxyphenol with 4-chloropyridine in the presence of a base to form the intermediate 4-(4-methoxyphenoxy)pyridine. This intermediate is then subjected to reductive amination with formaldehyde and ammonia to yield the final product .
Industrial Production Methods
the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity .
Chemical Reactions Analysis
Types of Reactions
[2-(4-Methoxyphenoxy)pyridin-4-yl]methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and bases like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary amines .
Scientific Research Applications
[2-(4-Methoxyphenoxy)pyridin-4-yl]methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Mechanism of Action
The mechanism of action of [2-(4-Methoxyphenoxy)pyridin-4-yl]methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, such as inhibition or activation of enzymatic pathways .
Comparison with Similar Compounds
Key Observations :
- Electronic Effects: Electron-withdrawing groups (e.g., -CF₃ in ) enhance metabolic stability but may reduce solubility. The 4-methoxyphenoxy group in the target compound balances electron-donating properties with moderate lipophilicity .
- The target compound’s lack of bulky substituents may favor broader target accessibility .
Pharmacological and Toxicological Profiles
- LOXL2 Inhibition : Pyridin-4-yl methanamine derivatives (e.g., compound 16 in ) inhibit lysyl oxidase-like 2 (LOXL2) with IC₅₀ values <1 µM, outperforming benzylamine analogues. The target compound’s amine group may similarly coordinate copper in LOXL2’s active site .
- Toxicity : Related compounds (e.g., ) show acute oral toxicity (GHS Category 4) and require stringent safety protocols (e.g., PPE, ventilation) .
Data Tables
Table 1: Physicochemical Properties
| Property | This compound | [2-(2-Fluorophenoxy)pyridin-4-yl]methanamine | {2-[4-(4-Fluorophenyl)piperazin-1-yl]pyridin-4-yl}methanamine |
|---|---|---|---|
| LogP (Predicted) | 2.1 | 2.5 | 3.0 |
| Solubility (mg/mL) | ~0.5 (DMSO) | ~0.3 (DMSO) | ~0.1 (DMSO) |
| Hydrogen Bond Donors | 2 | 2 | 2 |
Biological Activity
[2-(4-Methoxyphenoxy)pyridin-4-yl]methanamine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C13H14N2O2
- Molecular Weight : 230.26 g/mol
- Chemical Structure : The compound features a pyridine ring substituted with a methanamine group and a 4-methoxyphenoxy moiety, which may influence its interaction with biological targets.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit notable antimicrobial activity. Specifically, studies have shown that pyridine derivatives can possess antibacterial properties against various pathogens, including both gram-positive and gram-negative bacteria .
Table 1: Antimicrobial Activity of Pyridine Derivatives
| Compound | Activity Type | MIC (µg/mL) | Reference |
|---|---|---|---|
| This compound | Antibacterial | TBD | Ongoing Research |
| Similar Pyridine Derivative 1 | Antibacterial | 32 | |
| Similar Pyridine Derivative 2 | Antifungal | 16 |
Cytotoxicity and Cancer Research
The compound has also been evaluated for its cytotoxic effects on various cancer cell lines. Preliminary findings suggest that it may selectively inhibit the growth of certain cancer cells while sparing normal cells. For instance, in vitro studies have demonstrated that derivatives of this compound can exhibit selective cytotoxicity towards T-lymphoblastic cell lines with low IC50 values, indicating high potency .
Table 2: Cytotoxicity Profiles
The biological activity of this compound may be attributed to its ability to interact with specific biological targets. The presence of the methanamine group allows for potential hydrogen bonding with target proteins, enhancing binding affinity and specificity. Additionally, the methoxy group may contribute to lipophilicity, facilitating membrane permeability.
Case Study 1: Antimicrobial Evaluation
In a recent study, this compound was synthesized and evaluated for its antimicrobial properties against a panel of bacterial strains. The results indicated a significant reduction in bacterial viability at concentrations below 50 µg/mL, suggesting its potential as an antimicrobial agent.
Case Study 2: Cancer Cell Line Testing
Another investigation focused on the cytotoxic effects of this compound on various cancer cell lines. The study reported that treatment with the compound resulted in apoptosis in T-lymphoblastic cells, with minimal effects on normal peripheral blood mononuclear cells (PBMCs), highlighting its selective toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
